molecular formula C20H17ClN4O2S B11648520 N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

Cat. No.: B11648520
M. Wt: 412.9 g/mol
InChI Key: YHUKLGVYPAGCSY-WYMPLXKRSA-N
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Description

N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and a pyrimidinylsulfanyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation of 4-[(2-chlorophenyl)methoxy]benzaldehyde with 2-(pyrimidin-2-ylsulfanyl)acetohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-2-{[5-(4-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
  • N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-2-{[5-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE

Uniqueness

N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H17ClN4O2S

Molecular Weight

412.9 g/mol

IUPAC Name

N-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C20H17ClN4O2S/c21-18-5-2-1-4-16(18)13-27-17-8-6-15(7-9-17)12-24-25-19(26)14-28-20-22-10-3-11-23-20/h1-12H,13-14H2,(H,25,26)/b24-12+

InChI Key

YHUKLGVYPAGCSY-WYMPLXKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC=CC=N3)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NNC(=O)CSC3=NC=CC=N3)Cl

Origin of Product

United States

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